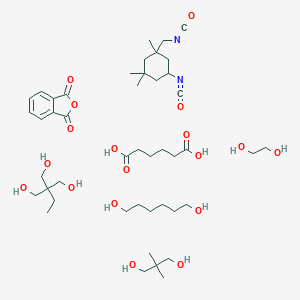
(2,5-Dichloroanilino)ethenetricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloroanilino)ethenetricarbonitrile, also known as DCACN, is a chemical compound that has been widely used in scientific research due to its unique properties. DCACN is a highly reactive molecule that can be easily synthesized and has a wide range of applications in various fields such as biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of (2,5-Dichloroanilino)ethenetricarbonitrile involves the formation of a Michael adduct with thiol and amine groups. The reaction proceeds through the attack of the thiol or amine group on the electron-deficient carbon atom of the (2,5-Dichloroanilino)ethenetricarbonitrile molecule, followed by the elimination of a chloride ion. This results in the formation of a stable adduct, which can be easily detected and quantified.
Biochemical and Physiological Effects:
(2,5-Dichloroanilino)ethenetricarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2,5-Dichloroanilino)ethenetricarbonitrile has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dichloroanilino)ethenetricarbonitrile has several advantages as a reagent in laboratory experiments. It is a highly reactive molecule that can be easily synthesized and has a wide range of applications. However, it also has some limitations, such as its toxicity and instability in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2,5-Dichloroanilino)ethenetricarbonitrile in scientific research. One potential application is in the development of new cancer therapies, as (2,5-Dichloroanilino)ethenetricarbonitrile has been shown to induce apoptosis in cancer cells. Another potential direction is in the development of new materials, such as polymeric materials with improved mechanical properties, using (2,5-Dichloroanilino)ethenetricarbonitrile as a building block. Additionally, (2,5-Dichloroanilino)ethenetricarbonitrile can be used as a tool for the detection and quantification of thiols and amines in biological samples, which has important implications for the study of various diseases.
Synthesemethoden
(2,5-Dichloroanilino)ethenetricarbonitrile can be synthesized by reacting 2,5-dichloroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes an intramolecular cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloroanilino)ethenetricarbonitrile has been extensively used in scientific research as a reagent for the detection and quantification of thiols and amines. It has also been used as a building block for the synthesis of various organic compounds such as polymeric materials, dyes, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106484-97-3 |
|---|---|
Produktname |
(2,5-Dichloroanilino)ethenetricarbonitrile |
Molekularformel |
C11H4Cl2N4 |
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
2-(2,5-dichloroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H4Cl2N4/c12-8-1-2-9(13)10(3-8)17-11(6-16)7(4-14)5-15/h1-3,17H |
InChI-Schlüssel |
SCMCIRPRWFGYNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
Andere CAS-Nummern |
106484-97-3 |
Synonyme |
(2,5-dichloroanilino)ethenetricarbonitrile 2,5-DCAETCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















